molecular formula C13H24N2O3 B14010019 tert-butyl (1R,2R,5S)-2-[(1S)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

tert-butyl (1R,2R,5S)-2-[(1S)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B14010019
M. Wt: 256.34 g/mol
InChI Key: VFHJBNDFVGIHCI-MMWGEVLESA-N
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Description

Tert-butyl (1R,2R,5S)-2-[(1S)-1-hydroxyethyl]-3,8-diazabicyclo[321]octane-8-carboxylate is a complex organic compound featuring a tert-butyl ester group and a diazabicyclo[321]octane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1R,2R,5S)-2-[(1S)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the diazabicyclo[3.2.1]octane core through a series of cyclization reactions. The tert-butyl ester group is then introduced via esterification reactions using tert-butyl alcohol and appropriate catalysts .

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1R,2R,5S)-2-[(1S)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl (1R,2R,5S)-2-[(1S)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex bicyclic structures.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (1R,2R,5S)-2-[(1S)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s diazabicyclo[3.2.1]octane core can mimic natural substrates, allowing it to bind to active sites and modulate biological activity. This interaction can lead to changes in enzyme activity, protein conformation, or signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (1R,2R,5S)-2-[(1S)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate: Unique due to its specific stereochemistry and functional groups.

    This compound analogs: Compounds with similar core structures but different substituents.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of both a tert-butyl ester group and a diazabicyclo[3.2.1]octane core. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H24N2O3

Molecular Weight

256.34 g/mol

IUPAC Name

tert-butyl (1R,2R,5S)-2-[(1S)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

InChI

InChI=1S/C13H24N2O3/c1-8(16)11-10-6-5-9(7-14-11)15(10)12(17)18-13(2,3)4/h8-11,14,16H,5-7H2,1-4H3/t8-,9-,10+,11-/m0/s1

InChI Key

VFHJBNDFVGIHCI-MMWGEVLESA-N

Isomeric SMILES

C[C@@H]([C@H]1[C@H]2CC[C@H](N2C(=O)OC(C)(C)C)CN1)O

Canonical SMILES

CC(C1C2CCC(N2C(=O)OC(C)(C)C)CN1)O

Origin of Product

United States

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